

Physical and chemical properties of Sinocrassoside C1

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Compound of Interest

Compound Name: Sinocrassoside C1

Cat. No.: B2428467

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Sinocrassoside C1: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinocrassoside C1 is a flavonol glycoside isolated from the whole plant of *Sinocrassula indica* (Decne.) A.Berger, a traditional Chinese medicine. As a member of the flavonoid family, **Sinocrassoside C1** has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of **Sinocrassoside C1**, its biological activities with a focus on relevant signaling pathways, and the experimental methodologies for its study. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

Sinocrassoside C1 is a complex natural product with the following identified properties:

Property	Value	Reference
Molecular Formula	C ₂₇ H ₃₀ O ₁₆	[1][2]
Molecular Weight	610.51 g/mol	[1][2]
CAS Number	909803-26-5	[1][2]
IUPAC Name	5,8-dihydroxy-2-(4-hydroxyphenyl)-3- {[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-7- {[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}chromen-4-one	[1]
Canonical SMILES	<chem>CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O</chem>	[1]
Purity (Commercial)	>98% (HPLC)	[1]
Appearance	Yellow amorphous powder	[3]
Solubility	Data not available. Inferred to be soluble in methanol and DMSO based on extraction and analytical methods.	
Melting Point	Data not available.	

Spectral Data

The structural elucidation of **Sinocrassoside C1** has been primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Table 2: ¹H and ¹³C NMR Spectral Data of **Sinocrassoside C1** (in DMSO-d₆) [3]

Position	¹³ C Chemical Shift (δ)	¹ H Chemical Shift (δ) and Coupling Constant (J in Hz)	
Aglycone			
2	156.5		
3	133.5		
4	176.4		
5	161.2		
6	98.8		
7	164.2	6.20 (d, J=2.0)	
8	94.0	6.45 (d, J=2.0)	
9	156.9		
10	104.2		
1'	121.1		
2'	128.6		
3'	115.2	8.02 (d, J=8.8)	
4'	160.0	6.88 (d, J=8.8)	
5'	115.2	6.88 (d, J=8.8)	
6'	128.6		
Glucose			
1''	101.2		5.46 (d, J=7.6)
2''	74.3	3.20-3.50 (m)	
3''	76.6	3.20-3.50 (m)	
4''	70.0	3.20-3.50 (m)	
5''	77.2	3.20-3.50 (m)	

6"	61.0	3.55 (m), 3.75 (m)
Rhamnose		
1"	98.4	5.38 (d, J=1.6)
2"	70.4	3.50-3.80 (m)
3"	70.6	3.50-3.80 (m)
4"	71.9	3.50-3.80 (m)
5"	69.4	3.50-3.80 (m)
6"	17.8	1.10 (d, J=6.0)

Note: The assignments are based on the data provided for related flavonol glycosides from *Sinocrassula indica* and may require further confirmation for **Sinocrassoside C1** specifically.

Table 3: Mass Spectrometry Data of **Sinocrassoside C1**

Technique	Ionization Mode	Observed m/z	Interpretation	Reference
FAB-MS	Positive	$[M+H]^+$	Protonated molecule	[3]
HR-FAB-MS	Positive	$[M+Na]^+$	Sodiated molecule	[3]

Biological Activity and Mechanism of Action

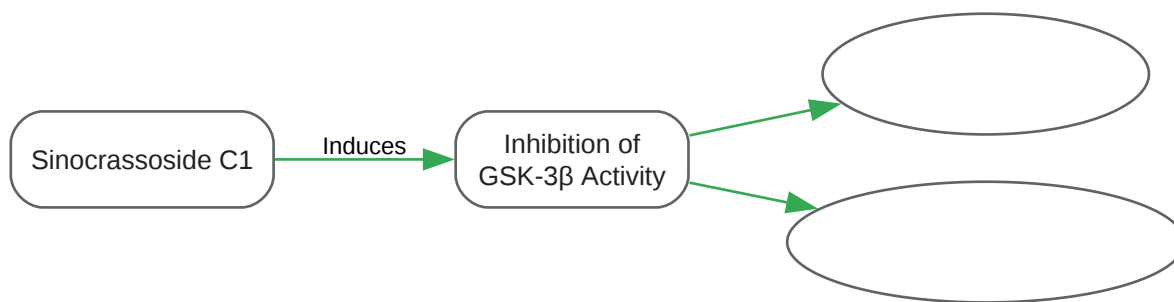
Direct pharmacological studies on isolated **Sinocrassoside C1** are limited. However, research on extracts of *Sinocrassula indica*, rich in **Sinocrassoside C1** and related flavonol glycosides, has revealed several biological activities.

Hypoglycemic Activity

The methanolic extract of *Sinocrassula indica* has demonstrated significant hypoglycemic effects in animal models. This activity is attributed, in part, to the inhibition of Glycogen

Synthase Kinase 3 β (GSK-3 β), a key enzyme in glucose metabolism.

An extract of *Sinocrassula indica* containing sinocrassosides has been shown to promote glucose metabolism by inhibiting GSK-3 β . The proposed signaling pathway involves the phosphorylation of GSK-3 β , which in turn influences downstream targets related to glucose uptake and utilization.



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Proposed mechanism of **Sinocrassoside C1** in glucose metabolism.

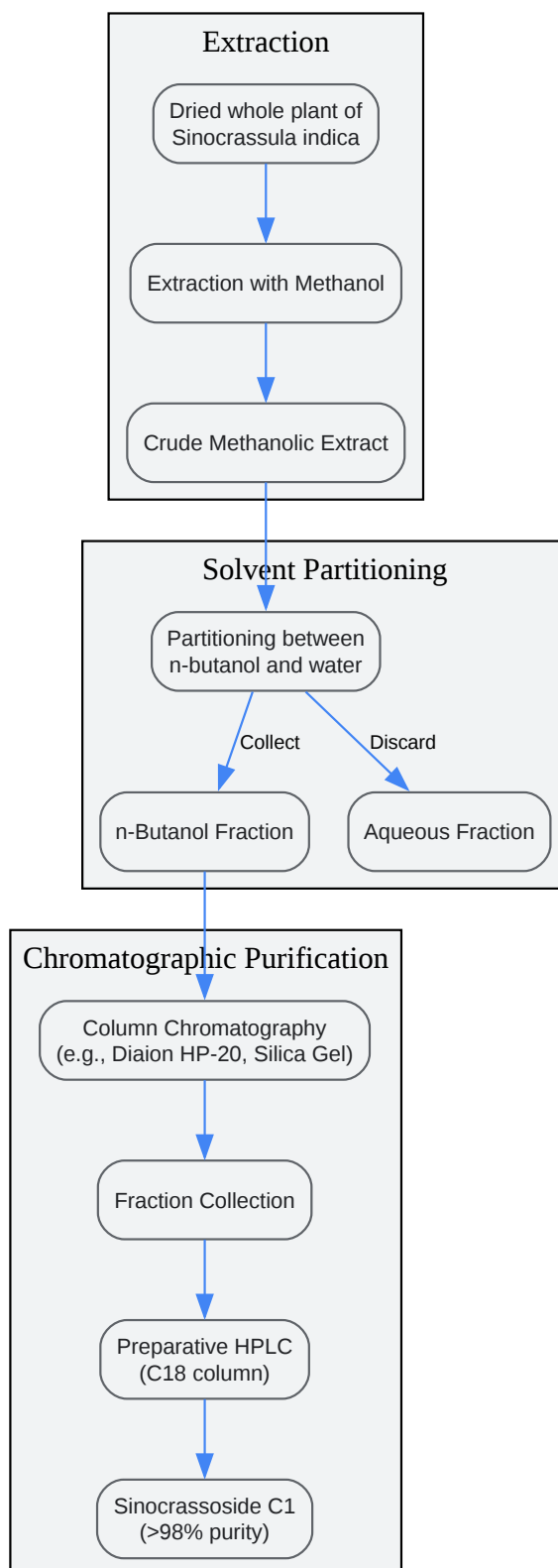
Other Potential Activities

Extracts of *Sinocrassula indica* and its constituent flavonol glycosides have also been reported to possess aminopeptidase N and aldose reductase inhibitory activities, suggesting potential applications in cancer and diabetic complications, respectively.

Experimental Protocols

Extraction and Isolation of Sinocrassoside C1

The following is a general workflow for the extraction and isolation of flavonol glycosides from *Sinocrassula indica*, which can be adapted for the specific purification of **Sinocrassoside C1**.



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General workflow for the extraction and isolation of **Sinocrassoside C1**.

Methodology:

- **Extraction:** The air-dried whole plant of *Sinocrassula indica* is powdered and extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield the crude methanolic extract.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The n-butanol fraction, which is typically enriched with glycosides, is collected.
- **Column Chromatography:** The n-butanol fraction is subjected to column chromatography on a suitable stationary phase (e.g., Diaion HP-20, silica gel, or Sephadex LH-20) with a gradient elution system (e.g., water-methanol or chloroform-methanol) to separate the components based on their polarity.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing **Sinocrassoside C1** are further purified by preparative reverse-phase HPLC (e.g., on a C18 column) using a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient) to afford the pure compound.

Analytical Methods

- **Column:** C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- **Mobile Phase:** A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol).
- **Detection:** UV detector at a wavelength of approximately 254 nm or 350 nm.
- **Flow Rate:** Typically 1.0 mL/min.
- **Injection Volume:** 10-20 μ L.
- **Solvent:** Deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used.
- **Instruments:** ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Techniques: 2D NMR techniques such as COSY, HSQC, and HMBC are employed for complete structural assignment.
- Techniques: Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are typically used.
- Analysis: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Conclusion and Future Directions

Sinocrassoside C1 is a promising natural product with potential therapeutic benefits, particularly in the context of metabolic disorders. While its basic physicochemical properties have been characterized, further research is needed to fully elucidate its pharmacological profile. Specifically, detailed studies on its solubility, stability, and a broader range of biological activities are warranted. The development and validation of standardized analytical methods will be crucial for quality control and further drug development efforts. The exploration of its mechanism of action, particularly in relation to the GSK-3 β signaling pathway, could open new avenues for the treatment of diabetes and other related conditions.

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